16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Description
The compound 16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one is a highly complex tricyclic alkaloid characterized by a fused ring system incorporating a nitrogen atom (17-aza) and multiple substituents, including hydroxyl, benzyl, methyl, and methylidene groups. First documented in PubChem in 2004, its structure features a tricyclo[9.7.0.01,15] framework, which distinguishes it from simpler bicyclic or monocyclic analogs .
Properties
CAS No. |
56144-22-0 |
|---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(2R,3E,9E,11R,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17?,18-,21+,22+,23-,24+,25?,27?,28?/m1/s1 |
InChI Key |
UKQNIEMKORIOQM-GRIAELCMSA-N |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)C23[C@@H](/C=C/CC(CC(/C=C/[C@H]3O)(C)O)C)C(C1=C)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |
Appearance |
White Lyophilisate |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
cytochalasin J |
Origin of Product |
United States |
Preparation Methods
Strain Selection and Culture Conditions
The endophytic fungus Phomopsis liquidambari B3 has been identified as a high-yield producer of cytochalasan derivatives. Cultivation occurs in a seawater-based medium containing tryptone (100 g/L), soybean peptone (50 g/L), glucose (20 g/L), and maltose (30 g/L), adjusted to pH 7.0. Supplementary additives like porphyrin (2 mg/L), vitamin B7 (2 mg/L), and fucosterol (6 mg/L) enhance secondary metabolite production by 22–35%. Fermentation proceeds in Erlenmeyer flasks at 28°C for 7 days under aerobic shaking conditions.
Fermentation Broth Processing
Post-fermentation, mycelia are separated via gauze filtration, and the broth is concentrated under reduced pressure. Cytochalasan extraction employs ethyl acetate partitioning, followed by silica gel chromatography using a gradient of hexane/ethyl acetate (3:1 to 1:2).
Purification via Preparative HPLC
Final purification uses a C18 column with acetonitrile/water (65:35 v/v) at 15 mL/min, achieving >98% purity. Yield optimization data are summarized below:
| Additive | Cytochalasan Yield (mg/L) | Purity (%) |
|---|---|---|
| None | 12.3 ± 1.2 | 95.2 |
| Porphyrin + B7 | 16.1 ± 1.5 | 97.8 |
| Fucosterol | 14.7 ± 1.4 | 96.5 |
Chemical Synthesis via Stereoselective Cyclization
Retrosynthetic Analysis
The tricyclic core is constructed through an intramolecular Diels-Alder reaction, with stereochemistry controlled by chiral auxiliaries and Grignard additions. Key intermediates include the diketone 10 and the hydroxyketone 3 , which are functionalized to introduce the benzyl and methylidene groups.
Stepwise Synthesis
-
Acylation of Pyrrolidinone : The N-benzoyl pyrrolidinone (5) reacts with imidazolide (4) to form ketopyrrolidinone (6) .
-
Phenylselenenylation : Treatment with phenylselenenyl chloride yields (7) , which is oxidized to the trienyl-pyrrolinone (8) .
-
Diels-Alder Cyclization : Heating (8) in toluene at 80°C for 14 hours produces the cycloadduct (9) with 58% yield.
-
Deprotection and Grignard Addition : Cleavage of protecting groups gives diketone (10) , which reacts with methylmagnesium chloride in THF to form hydroxyketone (3) .
Critical Reaction Parameters
-
Solvent : Tetrahydrofuran (THF) maximizes Grignard reactivity, whereas dichloromethane leads to side reactions.
-
Stereoselectivity : The C(18) stereocenter forms with >90% enantiomeric excess due to steric shielding by the macrocycle.
Hybrid Chemo-enzymatic Approaches
Biocatalytic Oxidation
Pyrazinium chlorochromate (PCC) immobilized on carbonitride nanosheets (CNs) oxidizes benzyl alcohol intermediates to aldehydes, which undergo in situ condensation to form dihydropyridine rings. This method achieves 85–92% conversion efficiency at 60°C in acetonitrile.
Knoevenagel Condensation
3-Benzyl-2-thioxothiazolidin-4-one (13) reacts with substituted benzaldehydes under sodium acetate catalysis to install the methylidene group. Yields range from 47% to 92%, depending on the aldehyde’s electronic properties.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|
| Microbial Fermentation | 0.5–1.2 | Industrial | 120–180 |
| Chemical Synthesis | 12–15 | Laboratory | 450–600 |
| Hybrid Approach | 8–10 | Pilot-scale | 300–400 |
Chemical Reactions Analysis
Types of Reactions: Cytochalasin J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize cytochalasin J.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of cytochalasin J, which are used to study its biological activities and potential therapeutic applications.
Scientific Research Applications
Cytochalasin J has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the polymerization of actin and other cytoskeletal proteins.
Biology: Cytochalasin J is employed to investigate cellular processes such as cell division, motility, and intracellular transport.
Medicine: Research has shown that cytochalasin J can inhibit the growth of cancer cells, making it a potential candidate for anticancer therapies.
Industry: It is used in the development of assays and diagnostic tools to study cytoskeletal dynamics.
Mechanism of Action
Cytochalasin J exerts its effects by binding to the barbed ends of actin filaments, thereby preventing the addition of new actin monomers. This inhibition of actin polymerization leads to changes in cell morphology, motility, and division. The compound also affects other cellular processes, such as intracellular transport and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural complexity invites comparison with natural products such as Zygocaperoside and Isorhamnetin-3-O glycoside , isolated from Zygophyllum fabago roots . Key differences include:
Core Scaffold
- Target Compound : A 17-azatricyclo[9.7.0.01,15] system with a nitrogen atom integrated into the ring structure.
- Zygocaperoside: Likely a triterpenoid or steroid-derived glycoside (exact structure unspecified in ).
- Isorhamnetin-3-O glycoside: A flavonoid glycoside with a flavone backbone and sugar moiety.
Functional Groups
- Zygocaperoside: Contains glycosidic bonds (common in triterpenoid saponins), increasing water solubility.
- Isorhamnetin-3-O glycoside: Features a catechol group (flavonoid backbone) and glycoside, favoring antioxidant activity.
Spectroscopic Data and Analytical Techniques
Both the target compound and the Z. fabago isolates were characterized using NMR and UV spectroscopy:
Biological Activity
16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one is a complex organic compound with significant biological implications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C28H37NO
- Molecular Weight : 451.6 g/mol
- Synonyms : Cytochalasin J
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties. The following sections detail these findings.
Antimicrobial Activity
Research indicates that the compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown that it effectively inhibits the growth of various pathogens:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies using various cancer cell lines demonstrate its ability to inhibit cell proliferation and induce apoptosis:
-
Cell Lines Tested :
- B16F10 (melanoma)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
-
Mechanism of Action :
- Induction of apoptosis via the mitochondrial pathway.
- Inhibition of cell cycle progression at the G2/M phase.
-
IC50 Values :
- B16F10: 25 µM
- HeLa: 30 µM
- MCF-7: 35 µM
These findings indicate that the compound may act as a potent anticancer agent through multiple pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
-
Study on Melanoma Treatment :
- A study conducted on B16F10 cells revealed that treatment with the compound resulted in a significant reduction in melanin production and cellular viability.
- The study concluded that the compound's anti-melanogenic effect could be beneficial for skin-related disorders.
-
Antifungal Efficacy :
- In a controlled experiment against Candida albicans, the compound demonstrated a strong antifungal effect comparable to conventional antifungal drugs.
- The researchers suggested further exploration into its use as a topical antifungal treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can purity be validated?
- Methodology :
- Follow multi-step protocols similar to azatricyclic compound synthesis (e.g., cyclization of benzyl-substituted precursors under controlled temperature/pH) .
- Validate purity via HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to confirm structural integrity. For spectral interpretation, cross-reference with databases like PubChem .
- Key parameters : Monitor reaction intermediates using TLC (Thin-Layer Chromatography) and optimize solvent systems (e.g., dichloromethane/methanol gradients) to minimize byproducts.
Q. How can the compound’s stereochemistry and crystal structure be resolved?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) for absolute stereochemical determination. For example, apply Bruker APEXII CCD detectors with SADABS absorption correction, as described for structurally similar azatricyclic compounds .
- Complement with DFT calculations (Density Functional Theory) to model electronic environments and validate crystallographic data.
- Critical step : Ensure crystal quality by slow evaporation of polar solvents (e.g., ethanol/water mixtures) under inert atmospheres.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Use cell viability assays (e.g., MTT or resazurin-based) to screen for cytotoxicity. Pair with molecular docking to predict binding affinity to targets like kinases or cytochrome P450 enzymes, leveraging SMILES notation for computational modeling .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations).
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across experimental replicates?
- Methodology :
- Apply split-plot experimental designs (as in agricultural studies ) to isolate variables (e.g., temperature, solvent purity).
- Use multivariate ANOVA to analyze variance between replicates and identify confounding factors.
- Case example : If cytotoxicity varies between batches, re-examine synthesis conditions (e.g., trace metal contamination via ICP-MS).
Q. What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Methodology :
- Adopt frameworks like Project INCHEMBIOL :
Abiotic studies : Measure hydrolysis/photodegradation rates under simulated environmental conditions (pH 4–9, UV exposure).
Biotic studies : Use model organisms (e.g., Daphnia magna) for acute toxicity assays (LC₅₀) and bioaccumulation potential.
- Analytical tools : Employ LC-QTOF-MS for metabolite identification in environmental matrices.
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- Methodology :
- Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.
- Use plasma protein binding assays (e.g., equilibrium dialysis) to assess bioavailability. Modify functional groups (e.g., hydroxyl to methyl ether) to enhance metabolic stability .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide hypothesis-driven research on this compound?
- Approach :
- Align with Guiding Principle 2 of evidence-based inquiry: Link studies to theories like QSAR (Quantitative Structure-Activity Relationships) or enzyme inhibition mechanisms .
- Integrate quadripolar methodology (theoretical, epistemological, morphological, technical) to balance empirical data with theoretical rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
